Cas no 4420-12-6 (4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl-)

4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl- structure
4420-12-6 structure
Product name:4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl-
CAS No:4420-12-6
MF:C10H14O4
MW:198.21576
CID:334317
PubChem ID:287228

4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl-
    • (+-)-2,2-dimethyl-(3ar,8ac)-tetrahydro-4c,7c-methano-[1,3]dioxolo[4,5-c]oxepin-6-one
    • 4,7-Methano-1,3-dioxolo(4,5-c)oxepin-6(4H)-one, tetrahydro-2,2-dimethyl-
    • AC1L66WV
    • AC1Q6MMC
    • AG-J-05745
    • AR-1F8855
    • CTK4I8029
    • 4420-12-6
    • 4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one, tetrahydro-2,2-dimethyl-
    • NSC-146783
    • 2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]oxepin-6(4H)-one
    • NSC146783
    • DTXSID80963184
    • NSC 146783
    • Inchi: InChI=1S/C10H14O4/c1-10(2)13-7-4-5-3-6(8(7)14-10)12-9(5)11/h5-8H,3-4H2,1-2H3
    • InChI Key: COIALVXLBWTKDM-UHFFFAOYSA-N
    • SMILES: O=C1OC2CC1CC1OC(C)(C)OC12

Computed Properties

  • Exact Mass: 198.08922
  • Monoisotopic Mass: 198.089209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.199
  • Boiling Point: 336.1°C at 760 mmHg
  • Flash Point: 150.5°C
  • Refractive Index: 1.483
  • PSA: 44.76

4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl- Related Literature

Additional information on 4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one,tetrahydro-2,2-dimethyl-

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